

An In-depth Technical Guide to 3-Bromo-5-methylpicolinonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Bromo-5-methylpicolinonitrile*

Cat. No.: *B1344256*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-methylpicolinonitrile, also known as 3-bromo-5-methylpyridine-2-carbonitrile, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.^{[1][2]} Its unique molecular architecture, featuring a pyridine ring substituted with a bromine atom, a methyl group, and a nitrile moiety, provides multiple reactive sites for advanced chemical transformations.^[1] This compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals.^{[1][2]} The strategic placement of its functional groups allows for precise molecular modifications, making it an invaluable tool for drug discovery and development programs.^[1]

Core Chemical and Physical Properties

3-Bromo-5-methylpicolinonitrile is a white solid that is stable under standard laboratory conditions.^{[1][2]} Its high purity, often specified at 98.0% or higher, is critical for its successful application in multi-step organic synthesis.^[2] Proper storage in a cool, well-ventilated environment is essential to maintain its integrity.^[2]

Table 1: Physicochemical Properties of **3-Bromo-5-methylpicolinonitrile**

Property	Value	Source
CAS Number	474824-78-7	[1] [2]
Molecular Formula	C ₇ H ₅ BrN ₂	[1]
Molecular Weight	197.03 g/mol	[1]
Appearance	White Solid	[1] [2]
Purity	≥ 98.0%	[2]
Boiling Point	Data not available	
Melting Point	Data not available	
Density	Data not available	
Solubility	Data not available	

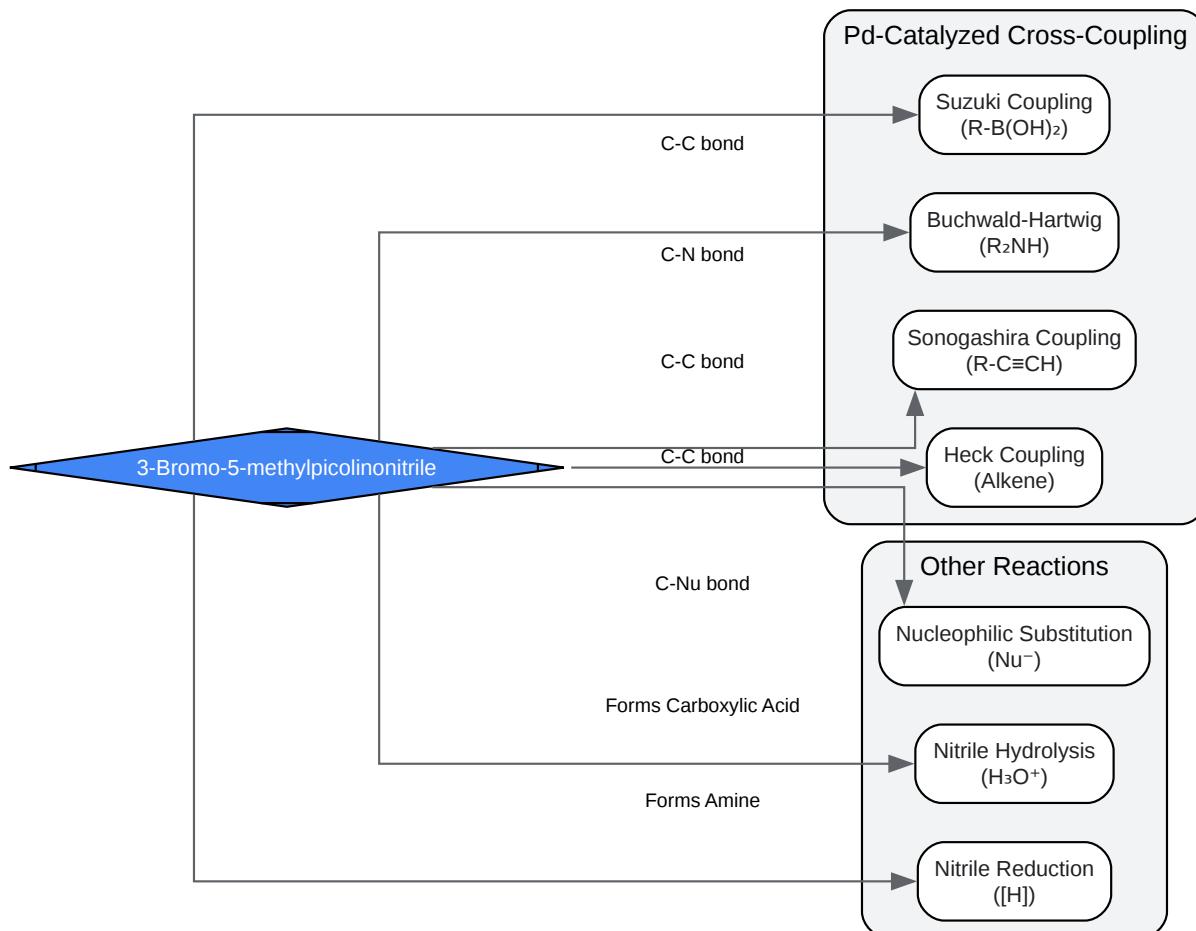
Spectroscopic Data (Theoretical)

While extensive experimental spectroscopic data for **3-Bromo-5-methylpicolinonitrile** is not widely published, Density Functional Theory (DFT) calculations and the Gauge-Independent Atomic Orbital (GIAO) method provide valuable predicted data for structural confirmation.[\[1\]](#) These computational models are crucial for distinguishing between isomers and understanding the electronic environment of the molecule.[\[1\]](#)

Table 2: Predicted Spectroscopic Data for **3-Bromo-5-methylpicolinonitrile**

Parameter	Predicted Value	Method
¹ H NMR Chemical Shifts (δ , ppm)	GIAO/DFT	
Aromatic H (position 4)	~8.3	[1]
Aromatic H (position 6)	~8.6	[1]
Methyl H (on C5)	~2.5	[1]
¹³ C NMR Chemical Shifts (δ , ppm)	GIAO/DFT	
C2 (with CN)	~135	[1]
C3 (with Br)	~120	[1]
C4	~142	[1]
C5 (with CH ₃)	~138	[1]
C6	~153	[1]
Cyano C	~117	[1]
Characteristic IR Vibrational Frequencies (cm ⁻¹)	DFT	
Aromatic C-H Stretch	3100-3000	[1]
C≡N Stretch (Nitrile)	~2230	[1] [3]
Aromatic C=C/C≡N Stretch	1600-1450	[1]

Note: The data in this table is illustrative and based on computational models; it is not experimental data.[\[1\]](#)


Reactivity and Chemical Transformations

The synthetic utility of **3-Bromo-5-methylpicolinonitrile** stems from its versatile reactivity, primarily centered around the bromine atom and the nitrile group. The bromine atom at the 3-position serves as a reactive handle for a variety of metal-catalyzed cross-coupling reactions

and nucleophilic substitutions.[1] The electron-withdrawing nitrile group not only influences the reactivity of the pyridine ring but also provides a functional group that can be converted into other valuable moieties like amines or carboxylic acids.[2]

Key reactions include:

- Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is readily displaced in reactions such as Suzuki, Buchwald-Hartwig amination, Sonogashira, and Heck couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]
- Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes the bromine atom susceptible to substitution by various nucleophiles.[1]
- Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further pathways for molecular diversification.[2]

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **3-Bromo-5-methylpicolinonitrile**.

Applications in Research and Drug Development

3-Bromo-5-methylpicolinonitrile is a pivotal intermediate in the pharmaceutical and agrochemical industries.^[1] Its structural features are incorporated into a wide range of biologically active molecules. The nitrile group can act as a bioisostere, enhancing binding affinity and metabolic stability in drug candidates.^[1] This compound is a key precursor for constructing complex molecular architectures, including those investigated for their potential as

anti-cancer agents.^[1] Its continued use in synthesizing novel compounds for pharmaceuticals, agrochemicals, and materials science indicates a sustained demand and promising future prospects.^[2]

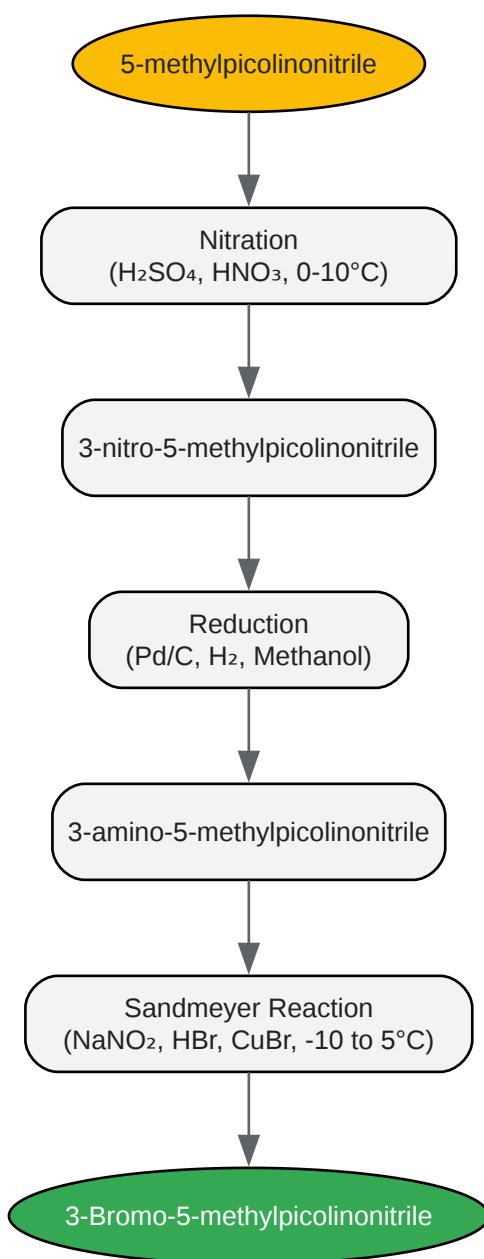
Experimental Protocols: Synthesis Methodologies

Two primary synthetic routes are commonly employed for the preparation of **3-Bromo-5-methylpicolinonitrile**: a multi-step synthesis culminating in a Sandmeyer reaction, and direct bromination of the corresponding precursor. The choice of method depends on factors such as scale, required purity, and starting material availability.^[1]

Multi-Step Synthesis via Sandmeyer Reaction

This route offers high regioselectivity. It begins with the nitration of 5-methylpicolinonitrile, followed by reduction of the nitro group to an amine, and finally, conversion of the amino group to a bromo group via a Sandmeyer reaction.^[1]

a) Nitration of 5-methylpicolinonitrile:


- Reagents: 5-methylpicolinonitrile, a mixture of concentrated sulfuric acid (H_2SO_4) and nitric acid (HNO_3).^[1]
- Protocol: The reaction is an electrophilic aromatic substitution. The temperature must be strictly controlled between 0 °C and 10 °C to prevent over-nitration and the formation of side products.^[1]

b) Reduction of 3-nitro-5-methylpicolinonitrile:

- Reagents: 3-nitro-5-methylpicolinonitrile, Palladium on carbon (Pd/C) catalyst, hydrogen gas (H_2).^{[1][4]}
- Solvent: Protic solvents such as methanol are typically used.^{[1][4]}
- Protocol: The nitro group is reduced to an amino group (3-amino-5-methylpicolinonitrile) via catalytic hydrogenation.^{[1][4]}

c) Diazotization and Sandmeyer Bromination:

- Reagents: 3-amino-5-methylpicolinonitrile, sodium nitrite (NaNO_2), a strong acid (e.g., HBr), and a copper(I) bromide (CuBr) salt.[1]
- Protocol: The amino group is first converted to a diazonium salt through diazotization with nitrous acid (generated in situ from NaNO_2 and acid) at low temperatures, typically between $-10\text{ }^\circ\text{C}$ and $5\text{ }^\circ\text{C}$.[1] The resulting diazonium salt is then treated with CuBr to yield the final product, **3-Bromo-5-methylpicolinonitrile**.[1]

[Click to download full resolution via product page](#)

Caption: Multi-step synthesis workflow for **3-Bromo-5-methylpicolinonitrile**.

Direct Bromination

This method is more atom-economical but can suffer from poor regioselectivity due to multiple reactive sites on the pyridine ring.[\[1\]](#)

- Reagents: 5-methylpicolinonitrile, a brominating agent such as molecular bromine (Br_2) or N-bromosuccinimide (NBS). A Lewis acid catalyst like iron(III) bromide (FeBr_3) may be used to improve selectivity.[\[1\]](#)
- Solvents: Acetic acid, chloroform, or dichloromethane are commonly used.[\[1\]](#)
- Protocol: This electrophilic aromatic substitution requires careful control of reaction conditions to favor the formation of the desired 3-bromo isomer over other brominated products.[\[1\]](#) The electron-withdrawing cyano group deactivates the ring but helps direct the incoming electrophile.[\[1\]](#)

Safety and Handling

Standard laboratory and industrial safety protocols should be followed when handling **3-Bromo-5-methylpicolinonitrile**.[\[2\]](#) It should be stored in a tightly sealed container in a cool, well-ventilated area, away from heat and moisture, which could compromise its stability.[\[2\]](#) While stable under normal conditions, its reactivity necessitates careful management to prevent unintended reactions.[\[2\]](#) Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

3-Bromo-5-methylpicolinonitrile is a high-value chemical intermediate with significant applications in organic synthesis. Its well-defined reactivity, particularly at the bromine and nitrile positions, allows for its use as a versatile building block in the creation of complex and novel molecules for the pharmaceutical and agrochemical sectors. A thorough understanding of its chemical properties, spectroscopic data, and synthetic methodologies is essential for researchers aiming to leverage its full potential in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-5-methylpicolinonitrile|CAS 474824-78-7 [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-5-methylpicolinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1344256#3-bromo-5-methylpicolinonitrile-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com